molecular formula C17H16N2O4S B2527148 4-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 871908-12-2

4-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2527148
CAS No.: 871908-12-2
M. Wt: 344.39
InChI Key: JQESZXXRSWCXCS-UHFFFAOYSA-N
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Description

4-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound that features a pyrazole ring, a thiophene ring, and a hydroxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Scientific Research Applications

4-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of similar compounds can vary widely depending on their structure and the specific biological targets they interact with. For instance, some pyrimidine derivatives have been shown to have anti-inflammatory effects . Other compounds, such as those containing a hydroxyphenyl group, may have different mechanisms of action .

Safety and Hazards

The safety and hazards associated with similar compounds can vary widely. For instance, some compounds may be considered hazardous by the OSHA Hazard Communication Standard . Other compounds may require specific handling and storage conditions to ensure safety .

Future Directions

The future directions for research on similar compounds are vast and varied. For instance, there is ongoing research into the synthesis and structural characterization of novel compounds . Additionally, there is interest in the valorization of lignin, a major source of bio-aromatics, which could lead to more sustainable and profitable biorefineries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a β-diketone to form the pyrazole ring.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is attached through an electrophilic aromatic substitution reaction.

    Formation of the Oxobutanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the oxobutanoic acid moiety can be reduced to form alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Comparison with Similar Compounds

Similar Compounds

    4-(5-(2-hydroxyphenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid: Similar structure with a furan ring instead of a thiophene ring.

    4-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid: Similar structure with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 4-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid imparts unique electronic properties, making it more suitable for certain applications, such as in the development of electronic materials and sensors. Additionally, the combination of the hydroxyphenyl and pyrazole rings enhances its potential biological activity compared to similar compounds.

Properties

IUPAC Name

4-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-14-5-2-1-4-11(14)13-10-12(15-6-3-9-24-15)18-19(13)16(21)7-8-17(22)23/h1-6,9,13,20H,7-8,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQESZXXRSWCXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CCC(=O)O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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